Product packaging for Raloxifene 4-Monomethyl Ether(Cat. No.:)

Raloxifene 4-Monomethyl Ether

Cat. No.: B043302
M. Wt: 487.6 g/mol
InChI Key: RPDULJACWWWFGZ-UHFFFAOYSA-N
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Description

Raloxifene 4-Monomethyl Ether is a significant primary metabolite of Raloxifene, a well-characterized Selective Estrogen Receptor Modulator (SERM). This compound is an essential reference standard and investigative tool in pharmacological and metabolic research. Its primary research value lies in elucidating the metabolic fate and pharmacokinetic profile of the parent drug, Raloxifene. Researchers utilize this metabolite to study the biotransformation pathways, identify circulating species in preclinical and clinical models, and assess the potential biological activity of Raloxifene derivatives. While Raloxifene itself exhibits tissue-selective agonist or antagonist activity on estrogen receptors, the specific pharmacological profile and potency of this compound are subjects of ongoing research, making it a critical compound for understanding the complete mechanism of action, efficacy, and safety profile of SERM-based therapies. This high-purity compound is indispensable for analytical methods development, particularly in LC-MS/MS assays for quantitative bioanalysis, ensuring accurate measurement of drug exposure in research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29NO4S B043302 Raloxifene 4-Monomethyl Ether

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDULJACWWWFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivative Chemistry of Raloxifene 4 Monomethyl Ether

Strategies for the Chemical Synthesis of Raloxifene (B1678788) Monomethyl Ethers

The synthesis of Raloxifene monomethyl ethers, including the 4-monomethyl and 6-monomethyl isomers, is not typically a primary research objective but rather a consequence of the synthetic routes to Raloxifene itself. These ethers often arise as process-related impurities. researchgate.net The chemical name for Raloxifene 4-Monomethyl Ether is [6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone. clearsynth.comsimsonpharma.com

The formation of this compound as an impurity, identified as Impurity-2 in some studies, suggests that its synthesis is intrinsically linked to the main Raloxifene production process. researchgate.net The general synthesis of Raloxifene involves the coupling of a benzothiophene (B83047) core with a side chain. The presence of a methoxy (B1213986) group instead of a hydroxyl group on the phenyl ring at the 2-position of the benzothiophene core leads to the formation of this compound. This can occur if the starting materials contain methylated analogs or if methylation occurs as a side reaction during the synthesis.

Strategies for deliberately synthesizing this compound for use as a reference standard in impurity profiling would involve modifying the standard Raloxifene synthesis. This would entail using 2-(4-methoxyphenyl)-6-hydroxybenzo[b]thiophene as a key intermediate, which is then acylated at the 3-position with 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride.

Isolation and Analytical Characterization as a Raloxifene Process Impurity

This compound has been identified as a potential impurity during the bulk synthesis of Raloxifene hydrochloride. researchgate.net Regulatory authorities require the identification and characterization of any impurity present at a level of 0.1% or higher. nih.gov

During impurity profiling studies of Raloxifene hydrochloride, various impurities have been detected using reverse-phase high-performance liquid chromatography (HPLC). researchgate.net One such study identified three impurities with percentages ranging from 0.06% to 0.15%. researchgate.net Among these, Impurity-2 was identified as this compound, which possesses the same molecular ion at m/z 488 as its isomer, Impurity-3 (Raloxifene 6-Monomethyl Ether). researchgate.net

For definitive characterization, these impurities are often isolated from enriched mother liquors using preparative HPLC. researchgate.net The isolated compounds are then subjected to a suite of analytical techniques to elucidate their structures.

Analytical Characterization Techniques:

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight of the impurities. Both this compound and Raloxifene 6-Monomethyl Ether show an identical molecular ion at m/z 488. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and two-dimensional NMR techniques (like 1D NOE) are crucial for distinguishing between the isomers by confirming the exact position of the methyl group. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. nih.govresearchgate.net

Based on comprehensive spectral data, the structures of these process-related impurities have been confirmed. researchgate.netresearchgate.net

Table 1: Characterized Positional Isomer Impurities of Raloxifene
Impurity NameChemical Structure NameDetection MethodIsolation MethodCharacterization Methods
Impurity-2[6-Hydroxy-2-(4-methoxy phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy) phenyl]-methanone (this compound)HPLCPreparative HPLC1H NMR, 13C NMR, 1D NOE, 2D NMR, Mass Spectrometry
Impurity-3[2-(4-hydroxy- phenyl)-6-methoxy-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone (Raloxifene 6-Monomethyl Ether)HPLCPreparative HPLC1H NMR, 13C NMR, 1D NOE, 2D NMR, Mass Spectrometry

Advanced Synthetic Approaches for Novel Raloxifene Derivatives in Medicinal Chemistry

The benzothiophene scaffold of Raloxifene serves as a versatile template for developing novel selective estrogen receptor modulators (SERMs) and other therapeutic agents. nih.gov Medicinal chemistry efforts focus on synthesizing derivatives to enhance potency, improve receptor selectivity, or introduce new biological activities. nih.govresearchgate.net

Several advanced synthetic strategies are employed to create these novel derivatives:

Modification of the Benzothiophene Core: Research has explored the introduction of various substituents at the C6 position of the benzothiophene core to modulate biological activity. nih.gov The installation of electron-withdrawing groups or functionalities capable of hydrogen bonding can alter the compound's affinity for the estrogen receptor (ER). nih.gov

Replacement of the Carbonyl Linker: A significant modification involves replacing the ketone group that links the benzothiophene core to the phenyl ring. One study found that substituting the carbonyl with an oxygen atom resulted in a derivative with a tenfold increase in estrogen antagonist potency in vitro. acs.org

Alteration of the Side Chain: The basic amine side chain is crucial for the antiestrogenic activity of Raloxifene. However, modifications to this part of the molecule are also explored. For instance, a Raloxifene analog lacking the hydroxyethylpiperidine tail was synthesized and showed improved binding to the Hepatitis B virus epsilon RNA element, highlighting the potential for developing derivatives for non-SERM targets. researchgate.net

Sulfamoylation: The synthesis of Raloxifene sulfonate or sulfamate (B1201201) derivatives has been investigated to create dual-action inhibitors. These compounds have been tested for their ability to inhibit enzymes like steroid sulfatase (STS) and nucleotide pyrophosphatase/phosphodiesterase (NPP), in addition to their SERM activity. researchgate.netresearchgate.net

These synthetic explorations demonstrate the adaptability of the Raloxifene structure for creating a wide range of analogs with potentially improved or novel therapeutic profiles. nih.govmdpi.com

Table 2: Examples of Advanced Synthetic Approaches for Raloxifene Derivatives
Synthetic ApproachModificationIntended OutcomeReference
Core ModificationSubstitution at C6 of the benzothiophene coreModulate estrogen receptor binding affinity nih.gov
Linker ReplacementReplacement of the 3-carbonyl group with an oxygen atomIncrease estrogen antagonist potency acs.org
Side-Chain TruncationRemoval of the hydroxyethylpiperidine tailImprove binding to non-SERM targets (e.g., HBV RNA) researchgate.net
Functional Group AdditionSynthesis of sulfonate and sulfamate derivativesCreate dual-action enzyme inhibitors (e.g., STS, NPP) researchgate.netresearchgate.net

Molecular Pharmacology and Estrogen Receptor Interactions of Raloxifene 4 Monomethyl Ether

Estrogen Receptor Alpha (ERα) Antagonistic Activity and Mechanism of Action

Raloxifene (B1678788) 4-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM) Raloxifene, demonstrates inhibitory activity against estrogen receptor alpha (ERα). dcchemicals.commedchemexpress.com Like its parent compound, Raloxifene, it is thought to exert its effects by competing with endogenous estrogens, such as 17β-estradiol, for binding to the ligand-binding domain of the estrogen receptor. nih.govacpjournals.org This competitive binding prevents the receptor from adopting an active conformation, thereby blocking the transcriptional activation of estrogen-responsive genes. hmdb.caopenorthopaedicsjournal.com

The mechanism of antagonism for SERMs like Raloxifene involves inducing a distinct conformational change in the ERα upon binding. drugbank.comrcsb.org While the core of the molecule may fit within the ligand-binding pocket similarly to estradiol (B170435), the presence of a bulky side chain physically obstructs the proper alignment of Helix 12, a critical component of the activation function-2 (AF-2) domain. openorthopaedicsjournal.comembopress.org This prevents the recruitment of coactivators necessary for gene transcription, leading to an antagonistic effect in tissues like the breast. nih.govnih.gov The interaction of Raloxifene's side chain with specific amino acids, such as Asp-351, within the ligand-binding domain is crucial for producing this antiestrogenic conformation. nih.gov

Comparative Analysis of Estrogen Receptor Subtype Selectivity with Related Compounds

Raloxifene and its analogs exhibit differential binding affinities and activities at the two estrogen receptor subtypes, ERα and ERβ. embopress.orgnih.gov Raloxifene itself has been reported to have a similar binding affinity for ERα as estradiol, while its affinity for ERβ can vary. wikipedia.org It generally acts as a partial agonist at ERα and a pure antagonist at ERβ. wikipedia.org

Studies on Raloxifene analogs have revealed that modifications to the core structure can influence subtype selectivity. For instance, a novel Raloxifene analogue, Y134, displayed higher binding affinity for ERα than ERβ and acted as a potent antagonist at both receptors, with IC50 values of 0.52 nM for ERα and 2.94 nM for ERβ. nih.gov The structural differences between the ligand-binding cavities of ERα and ERβ, which involve only two amino acid changes (Leu384 in ERα to Met in ERβ and Met421 in ERα to Ile in ERβ), are thought to be responsible for these distinct ligand-binding preferences. embopress.org The larger volume of the ERα binding cavity may accommodate bulkier antagonists more readily, suggesting that certain Raloxifene analogs could be designed for ERα selectivity. google.com

Mechanisms of Cellular Proliferation Inhibition in Estrogen-Responsive Cell Lines

Raloxifene and its derivatives, including Raloxifene 4-Monomethyl Ether, inhibit the proliferation of estrogen-responsive breast cancer cells, such as MCF-7 cells. medchemexpress.compnas.org This anti-proliferative effect is a hallmark of their antiestrogenic activity. drugbank.com The primary mechanism is the blockade of estrogen-dependent signaling pathways that drive cell growth. hmdb.ca

Beyond simple receptor antagonism, Raloxifene has been shown to induce other cellular effects that contribute to its anti-cancer properties. For example, Raloxifene can induce autophagy-dependent cell death in MCF-7 cells. nih.gov It has also been found to inhibit the estrogen-induced upregulation of telomerase activity, a critical enzyme for cancer cell immortalization, by affecting the expression of the catalytic subunit hTERT through both transcriptional and post-translational mechanisms. nih.gov

This compound has been specifically shown to inhibit the proliferation of MCF-7 human breast cancer cells that is stimulated by 17-beta-estradiol. medchemexpress.com In one study, it demonstrated this inhibitory activity with an IC50 of 1 μM. medchemexpress.com Another derivative, Raloxifene 6-Monomethyl Ether, was found to be even more potent, inhibiting MCF-7 cell proliferation with an IC50 of 250 nM. medchemexpress.com This antagonistic action is a direct consequence of the compound competing with estradiol for ERα binding, thereby preventing the estrogen-mediated transcriptional events that lead to cell division. hmdb.canih.gov The parent compound, Raloxifene, is a very potent inhibitor of estrogen-stimulated MCF-7 cell proliferation, with a reported IC50 of 0.2 nM. pnas.org

Table 1: Inhibitory Activity of Raloxifene and its Monomethyl Ether Analogs on MCF-7 Cell Proliferation

CompoundIC50 (nM)Reference
Raloxifene0.2 pnas.org
This compound1000 medchemexpress.com
Raloxifene 6-Monomethyl Ether250 medchemexpress.com

Structure-Activity Relationship (SAR) Studies of Raloxifene and its Monomethyl Ether Analogues

Structure-activity relationship (SAR) studies have been crucial in understanding the molecular determinants of the biological activity of Raloxifene and its analogues. pnas.orgamegroups.cn These studies have systematically evaluated how modifications to different parts of the Raloxifene molecule affect its binding to the estrogen receptor and its subsequent agonist or antagonist activity. pnas.org

The phenolic hydroxyl groups on the Raloxifene molecule are critical for high-affinity binding to the estrogen receptor. pnas.orgamegroups.cn The 6-hydroxyl group on the benzothiophene (B83047) ring system is particularly important; its deletion or methylation significantly reduces both receptor affinity and anti-proliferative activity. pnas.org The 4'-hydroxyl group on the phenyl ring is also a key feature, mimicking the A-ring of estradiol and forming important hydrogen bonds within the receptor's ligand-binding pocket. embopress.orgamegroups.cn The basic amine side chain is another critical structural element that determines the estrogen antagonist activity of these compounds. pnas.org

Conversely, this compound, where the 4'-hydroxyl group is methylated, shows a more pronounced decrease in anti-proliferative potency compared to the 6-methoxy analog. medchemexpress.commedchemexpress.com This suggests that the free hydroxyl group at the 4' position is more critical for potent antagonist activity than the 6-hydroxyl group. The presence and positioning of these hydroxyl and methoxy (B1213986) groups influence how the ligand orients itself within the binding pocket and its ability to form key hydrogen bonds with amino acid residues like Glutamate 352, Arginine 394, and Histidine 524, which are essential for stabilizing the antagonist conformation of the receptor. embopress.orgnih.gov

Conformational Dynamics and Ligand-Receptor Complex Stability

The interaction between a ligand and the estrogen receptor (ER) is a dynamic process that induces significant conformational changes in the receptor protein, ultimately dictating the biological response. The estrogen receptor's ligand-binding domain (LBD) is a flexible structure composed of 12 alpha-helices (H1-H12) and two beta-sheets. researchgate.net The binding of a ligand within the hydrophobic ligand-binding pocket, which is primarily formed by helices H3, H6, H8, H11, and H12, triggers a cascade of molecular rearrangements. researchgate.net

A critical element in determining the receptor's activity is the final positioning of Helix 12 (H12), which acts as a molecular switch. nih.gov When an agonist like the natural hormone estradiol binds, it stabilizes H12 in a "closed" conformation, sealing the ligand-binding pocket. This active conformation creates a surface that is recognized and bound by coactivator proteins, initiating gene transcription. researchgate.netnih.gov

Conversely, selective estrogen receptor modulators (SERMs) like Raloxifene induce a different, antagonistic conformation. drugbank.com The binding of Raloxifene, which features a bulky side chain, sterically prevents H12 from adopting the active conformation. nih.govdrugbank.com Instead, H12 is repositioned to block the coactivator binding site, often facilitating the recruitment of corepressor proteins, which leads to the inhibition of estrogen-mediated gene expression. drugbank.com

This compound, as a derivative of Raloxifene, is also an inhibitor of estrogen receptor α (ERα). medchemexpress.eumedchemexpress.com While detailed crystallographic or molecular dynamics (MD) simulation studies specifically for this ether derivative are not extensively published, its mechanism can be inferred from its structural relationship to Raloxifene and its observed biological activity. Given that the core benzothiophene structure and the critical side chain responsible for sterically hindering H12 remain intact, it is mechanistically plausible that this compound also induces an antagonistic conformation of the ERα LBD, preventing the recruitment of transcriptional coactivators.

The inhibitory potential of this compound has been quantified in ERα-positive human breast cancer cell lines (MCF-7), providing a measure of its functional antagonism.

CompoundTarget Cell LineParameterValueCitation
This compoundMCF-7IC₅₀1 µM medchemexpress.eumedchemexpress.com
This compoundMCF-7pIC₅₀6 medchemexpress.eumedchemexpress.com

In Vitro Biological Activity and Cellular Responses of Raloxifene 4 Monomethyl Ether

Assessment of Estrogen Receptor Binding Affinity in Cellular Models

Direct experimental data from peer-reviewed scientific literature detailing the specific binding affinity of Raloxifene (B1678788) 4-monomethyl ether to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in cellular models is not extensively available. The parent compound, Raloxifene, is known to bind with high affinity to both ERα and ERβ, with a preference for ERα. drugbank.commedchemexpress.com This binding is competitive with estradiol (B170435). drugbank.com The structural modifications in Raloxifene 4-monomethyl ether, specifically the methylation of the hydroxyl group at the 4-position, would theoretically alter its binding characteristics compared to Raloxifene. The hydroxyl groups on Raloxifene are crucial for its interaction with the estrogen receptor, forming key hydrogen bonds within the ligand-binding pocket. The methylation of one of these hydroxyls in this compound would disrupt this hydrogen bonding potential, which is expected to influence its binding affinity. However, without direct experimental binding assay data for this compound, any statements on its precise binding affinity remain speculative.

Gene Expression Modulation in Estrogen-Responsive Cells

There is a notable lack of specific studies in the currently available scientific literature that have investigated the direct effects of this compound on the expression of estrogen-responsive genes. The parent compound, Raloxifene, is known to modulate the transcription of various estrogen-responsive genes. For instance, in breast cancer cells, Raloxifene can act as an antagonist, inhibiting the estrogen-induced expression of genes like the progesterone (B1679170) receptor and trefoil factor 1 (pS2). In contrast, in endometrial cells, it can exhibit partial agonist activity, stimulating the expression of certain estrogen-responsive genes. nih.gov Furthermore, Raloxifene has been shown to inhibit the 17β-estradiol-induced expression of the human telomerase catalytic subunit (hTERT). remedypublications.com

Given that this compound acts as an antagonist in MCF-7 breast cancer cells, it is plausible that it would also inhibit the expression of estrogen-regulated genes in this cell line. However, without direct experimental evidence from techniques such as quantitative PCR (qPCR) or microarray analysis specifically for this compound, its precise impact on the transcriptome of estrogen-responsive cells remains uncharacterized.

Cell-Based Assays for Estrogen Antagonism

The estrogen antagonist activity of this compound has been evaluated in cell-based proliferation assays using the estrogen-responsive human breast adenocarcinoma cell line, MCF-7. These cells are widely used to screen for estrogenic and anti-estrogenic compounds. In these assays, this compound has been shown to inhibit the proliferation of MCF-7 cells. medchemexpress.com

The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the biological process by 50%. For this compound, the reported IC50 value for the inhibition of MCF-7 cell proliferation is 1 µM. medchemexpress.com

Table 1: In Vitro Estrogen Antagonism of this compound

Cell LineAssayEndpointIC50
MCF-7Cell ProliferationInhibition of cell growth1 µM medchemexpress.com

This finding demonstrates that this compound can act as an antagonist to estrogen-mediated cell proliferation in this specific in vitro model.

Implications for Estrogen-Dependent Cell Signaling Pathways

The demonstration that this compound inhibits the proliferation of estrogen-receptor-positive MCF-7 cells suggests that it interferes with estrogen-dependent cell signaling pathways that drive cell cycle progression. The parent compound, Raloxifene, exerts its effects by binding to the estrogen receptor and inducing a conformational change that is distinct from that induced by estradiol. drugbank.com This altered conformation affects the interaction of the receptor with co-activator and co-repressor proteins, leading to a tissue-specific modulation of gene transcription. medchemexpress.com

In breast cancer cells, the antagonistic action of Raloxifene is primarily mediated through the inhibition of ERα-dependent signaling. This involves blocking the transcriptional activation of genes necessary for cell proliferation. remedypublications.com Given that this compound also demonstrates antagonistic properties in MCF-7 cells, it is likely that it similarly disrupts ERα-mediated signaling pathways. However, the specific signaling cascades and downstream molecular targets affected by this compound have not been elucidated in the available scientific literature. Further research would be necessary to understand its precise impact on pathways such as the PI3K/Akt and MAPK pathways, which are known to be involved in estrogen-mediated cell proliferation and survival.

Analytical Characterization and Method Development for Raloxifene 4 Monomethyl Ether

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental in the analysis of Raloxifene (B1678788) and its related compounds, including Raloxifene 4-Monomethyl Ether. nih.govnih.gov These techniques allow for the effective separation of the main compound from its impurities, which is essential for accurate quantification and purity assessment. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Raloxifene and its impurities. nih.govresearchgate.net Various HPLC methods have been developed to separate and quantify these compounds in bulk drug substances and pharmaceutical formulations. rasayanjournal.co.iningentaconnect.comnih.gov

A common approach involves using a reversed-phase column, such as a C8 or C18, with a mobile phase typically consisting of a mixture of an acidic buffer (e.g., potassium dihydrogen phosphate (B84403) adjusted to a specific pH) and an organic solvent like acetonitrile (B52724). nih.govingentaconnect.comscielo.brjchr.org The detection is often carried out using a UV detector at a wavelength where Raloxifene and its derivatives exhibit strong absorbance, commonly around 280 nm or 287 nm. nih.govingentaconnect.comscielo.br

Gradient elution, where the composition of the mobile phase is changed during the analytical run, is frequently employed to achieve optimal separation of all impurities, which may have a wide range of polarities. nih.govingentaconnect.com For instance, a gradient HPLC method was successful in detecting eight impurities in Raloxifene hydrochloride, with area percentages ranging from 0.05 to 0.1%. nih.govresearchgate.netmdpi.com The development of such methods is critical for routine quality control and for ensuring that the levels of impurities are within the stringent limits set by regulatory authorities. nih.gov

Below is a table summarizing typical HPLC methods used for the analysis of Raloxifene and its related compounds:

Parameter Method 1 Method 2 Method 3
Column Inertsil C8-3 (250x4.6 mm, 5µ) nih.govC18 (150 mm x 4.6 mm, 5-µm) scielo.brPhenomenex RP-C8 jchr.org
Mobile Phase 0.01 M KH2PO4 (pH 3.0) and Acetonitrile (67:33) nih.govAcetonitrile and 0.05 M Ammonium (B1175870) Acetate (pH 4.0) scielo.brAcetonitrile and Phosphate Buffer (pH 3.5) (40:60) jchr.org
Flow Rate 1.0 mL/min nih.gov1.0 mL/min scielo.brNot Specified
Detection UV at 280 nm nih.govUV at 287 nm scielo.brUV at 240 nm jchr.org
Application Analysis of Raloxifene HCl and its impurities nih.govAssay of Raloxifene HCl in rat plasma scielo.brDetermination of Raloxifene HCl in human plasma jchr.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Purity Assessment

For the definitive identification and purity assessment of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.govthermofisher.com This powerful method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity. thermofisher.comijpsr.comijpsr.com

LC-MS/MS is particularly valuable for identifying unknown impurities and for characterizing metabolites of Raloxifene in biological matrices. nih.govthermofisher.comresearchgate.net In the analysis of Raloxifene, LC-MS was used to determine the mass number of various impurities, which is a critical step in their structural elucidation. nih.govmdpi.com The method typically employs a mass spectrometry-compatible mobile phase, such as one containing ammonium formate, to ensure efficient ionization of the analytes. nih.gov

The use of a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode allows for highly specific and sensitive quantification of Raloxifene and its derivatives, even at very low concentrations. thermofisher.com This is essential for pharmacokinetic studies where drug and metabolite levels in plasma or urine need to be accurately measured. thermofisher.comresearchgate.nettsu.edu For instance, a sensitive LC-MS/MS method was developed for the simultaneous determination of Raloxifene and its two major glucuronide metabolites in human plasma. thermofisher.comijpsr.com

The following table outlines the parameters of an LC-MS/MS method for Raloxifene and its metabolites:

Parameter Details
LC Column Hypersil GOLD PFP thermofisher.com
Mobile Phase Gradient elution with water (0.1% formic acid) and acetonitrile tsu.edu
Ionization Heated Electrospray Ionization (HESI), positive polarity thermofisher.com
MS Detector Triple Quadrupole Mass Spectrometer thermofisher.com
Mode Selected Reaction Monitoring (SRM) thermofisher.com
Application Determination of Raloxifene and its glucuronide metabolites in human plasma thermofisher.com

Spectroscopic and Spectrometric Methods for Advanced Structural Elucidation

Beyond chromatographic techniques, a range of spectroscopic and spectrometric methods are indispensable for the complete structural characterization of this compound. nih.govpensoft.net These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov For impurities related to Raloxifene, the IR spectrum can show characteristic absorptions for aromatic C=C stretching, C=O (ketone) stretching, and ether (C-O-C) functionality. nih.gov For example, the FTIR spectrum of Raloxifene shows sharp peaks for the ketonic C=O stretch at 1650 cm⁻¹ and the C–O stretching of the phenyl ethyl ether at 1250 and 1040 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectroscopy are powerful tools for elucidating the precise structure of a molecule. nih.govacs.org These techniques provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unequivocal assignment of the molecular structure. nih.gov Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often employed to determine the connectivity between different atoms in the molecule. nih.govacs.org

Mass Spectrometry (MS) : As mentioned in the context of LC-MS/MS, mass spectrometry is crucial for determining the molecular weight of the compound and its fragmentation pattern. nih.govpensoft.net This information, combined with data from other spectroscopic techniques, confirms the identity of this compound and other related impurities. nih.govmdpi.com

Method Validation in Bioanalytical Research for Raloxifene Derivatives

The validation of analytical methods is a critical requirement in bioanalytical research to ensure the reliability and accuracy of the data generated. scielo.brjchr.org This is particularly important for studies involving the quantification of Raloxifene and its derivatives in biological matrices like plasma and urine. scielo.brjchr.orgpharmacompass.com

Validation is performed according to guidelines from regulatory bodies such as the FDA. scielo.br The key parameters that are assessed during method validation include:

Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jchr.org

Linearity : The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. scielo.brjchr.org For example, a validated HPLC method for Raloxifene in human plasma showed linearity in the concentration range of 40-200 ng/ml. jchr.org

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. scielo.brjchr.org Both intra-day and inter-day accuracy and precision are evaluated. jchr.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. jchr.org

Recovery : The efficiency of the sample preparation process in extracting the analyte from the biological matrix. jchr.org

Stability : The stability of the analyte in the biological matrix under various storage and processing conditions. scielo.br

A validated LC-UV method for Raloxifene in rat plasma demonstrated linearity between 25 ng/mL and 1000 ng/mL, with a limit of quantification of 25 ng/mL. scielo.br The accuracy values were between 98.21% and 102.70%, and the recovery from plasma was over 90%. scielo.br

Development of Reference Standards for Quality Control and Research Applications

The availability of high-purity reference standards for this compound and other related impurities is essential for the accurate calibration of analytical instruments and for the validation of analytical methods. nih.govalkalisci.comsigmaaldrich.com These standards serve as a benchmark for quality control and research applications. alkalisci.comsigmaaldrich.comzeptometrix.com

Reference standards for Raloxifene and its impurities are often synthesized in-house or obtained from specialized suppliers. nih.govsimsonpharma.comdaicelpharmastandards.com The synthesis of these impurities is a critical step, as it allows for their full characterization and confirmation of their identity by co-injecting them with the sample being analyzed in an HPLC system. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) Studies on Raloxifene (B1678788) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These models are instrumental in predicting the potency of new derivatives and guiding synthetic efforts toward more effective molecules.

Several QSAR models have been developed for series of raloxifene analogs. mdpi.comnih.gov For instance, three-dimensional (3D-QSAR) and four-dimensional (4D-QSAR) analyses have been successfully applied to 2-arylbenzothiophene derivatives, the core scaffold of raloxifene. nih.govmdpi.comnih.gov These studies typically involve a training set of compounds with known activities to build a predictive model, which is then validated using an external test set of compounds. mdpi.comnih.gov

In one such study focusing on raloxifene derivatives, various computational models were constructed to predict the inhibitory activity against the estrogen receptor-alpha (ERα). nih.gov The models included Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), Support Vector Regression (SVR), and Linear Regression (LR) methods. nih.gov The activity of the compounds was measured by their ability to inhibit the proliferation of MCF-7 breast cancer cells. mdpi.com Raloxifene 4-Monomethyl Ether was included in this analysis as compound 37. medchemexpress.com The study demonstrated that methylation of the phenolic hydroxyl groups significantly impacts activity. For example, methylation at the 6-position (Raloxifene 6-Monomethyl Ether) leads to a considerable drop in inhibitory potency, which is attributed to the disruption of a key hydrogen bond network and steric hindrance. medchemexpress.com In contrast, methylation at the 4'-position, as in this compound, results in a lesser, but still significant, decrease in activity compared to the parent compound, raloxifene. medchemexpress.com

CompoundExperimental IC₅₀ (nM)Experimental pIC₅₀ (-log(IC₅₀))Predicted pIC₅₀ (CoMFA)Predicted pIC₅₀ (CoMSIA)
Raloxifene137.897.857.78
This compound10006.006.326.15
Raloxifene 6-Monomethyl Ether2506.606.716.41

Data sourced from a computational study on 68 raloxifene derivatives. nih.govmedchemexpress.commedchemexpress.com

Molecular Docking and Dynamics Simulations of Estrogen Receptor-Ligand Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its receptor at an atomic level. mdpi.com For raloxifene and its derivatives, these methods have been extensively used to study their interaction with the ligand-binding domain (LBD) of both estrogen receptor subtypes, ERα and ERβ. mdpi.comnih.gov

Crystallographic studies and docking simulations reveal that raloxifene binds to the same site within the ERα LBD as the endogenous hormone, 17β-estradiol. mdpi.comnih.gov The binding is stabilized by a network of specific interactions. nih.gov The phenolic hydroxyl group at the 6-position of the benzothiophene (B83047) core is crucial, forming hydrogen bonds with the residues Glutamic acid 353 (Glu353) and Arginine 394 (Arg394). mdpi.comnih.gov The hydroxyl on the 4'-hydroxyphenyl group forms another hydrogen bond with Histidine 524 (His524). mdpi.comnih.gov The basic nitrogen in the piperidine (B6355638) ring of the side chain forms a critical hydrogen bond with Aspartic acid 351 (Asp351). mdpi.combioscientifica.com

A key feature of raloxifene's antagonistic action is its bulky side chain. mdpi.comnih.gov This side chain is too long to be fully contained within the binding pocket and consequently displaces a critical alpha-helix known as helix 12 (H12). mdpi.comnih.govmdpi.com This displacement prevents the receptor from adopting the active conformation required for co-activator protein binding, thereby blocking gene transcription and leading to an antagonist effect. mdpi.commdpi.com MD simulations further confirm that antagonist-bound receptors exhibit significantly more structural fluctuations, particularly in the loops surrounding helix H12, compared to agonist-bound receptors, which remain more stable. biorxiv.org

Raloxifene Structural FeatureInteracting ERα Residue(s)Type of Interaction
6-hydroxyl group (benzothiophene)Glu353, Arg394Hydrogen Bond
4'-hydroxyl group (phenyl ring)His524Hydrogen Bond
Piperidine nitrogen (side chain)Asp351Hydrogen Bond
Bulky side chainHelix 12 (H12)Steric displacement

Summary of key interactions identified through X-ray crystallography and molecular modeling. mdpi.comnih.govnih.govbioscientifica.com

In Silico Prediction of Biological Activity and Selectivity Profiles

In silico methods are widely used to predict the biological activities and selectivity of novel compounds before their synthesis, saving significant time and resources. nih.gov These predictions are based on models derived from known experimental data and an understanding of molecular interactions. nih.gov

For raloxifene derivatives, computational tools can predict their binding affinity for ERα and ERβ and their potential for agonist versus antagonist activity. nih.govmdpi.com As demonstrated by the QSAR studies, the inhibitory potency (pIC₅₀) of compounds like this compound can be predicted with reasonable accuracy. nih.gov The models correctly forecast that methylation of the 4'-hydroxyl group would reduce the anti-proliferative activity. medchemexpress.com This is because the hydroxyl group is a key hydrogen bond donor for the interaction with His524 in the ERα binding pocket; its conversion to a methyl ether eliminates this crucial interaction, thereby weakening the binding affinity. mdpi.comnih.gov

Furthermore, computational approaches can help predict the selectivity of ligands for ERα over ERβ. acs.org While the LBDs of the two receptor subtypes are highly homologous, subtle differences in their amino acid composition can be exploited to design subtype-selective ligands. Docking studies can reveal differential interactions that may confer selectivity. For example, structure-activity relationship studies have shown that modifications to the D-ring of certain raloxifene-like analogs can increase selectivity for ERα over ERβ. acs.org Machine learning and other advanced computational frameworks are also being employed to screen large libraries of compounds and identify potential new SERMs with desired activity and selectivity profiles. mdpi.com

Rational Design Principles for Novel Estrogen Receptor Modulators

The insights gained from QSAR, molecular docking, and other computational studies form the basis for the rational design of new SERMs. kg.ac.rs The goal is to create novel molecules with improved efficacy, better tissue selectivity, and more favorable pharmacological profiles.

Key principles derived from studies on the raloxifene scaffold include:

Preservation of Core Interactions: The design of new analogs typically retains the key pharmacophoric features responsible for high-affinity binding, namely the phenolic hydroxyl groups (or bioisosteres) that interact with Glu353, Arg394, and His524. mdpi.comnih.gov

Modulation of the Antagonist Side Chain: The bulky side chain responsible for displacing helix H12 is essential for antagonist activity. Rational design efforts explore different side chain chemistries to optimize this effect and improve properties. For example, replacing the piperidine ring with other constrained moieties like a diazadecaline has been explored to create novel SERMs. acs.org

Scaffold Hopping: Computational models allow for the replacement of the central benzothiophene core with other chemical scaffolds while maintaining the crucial spatial arrangement of the interacting groups. pnrjournal.com For instance, bazedoxifene (B195308) was developed by replacing the benzothiophene core of raloxifene with an indole (B1671886) scaffold, leading to an advanced SERM. pnrjournal.com

Targeting Drug Resistance: Rational design is also used to create compounds that are effective against resistance mechanisms. For example, the raloxifene structure has been used as a basis to design Proteolysis Targeting Chimeras (PROTACs), which link the SERM to an E3 ligase ligand to induce the complete degradation of the estrogen receptor protein. sci-hub.se

By integrating these computational and medicinal chemistry strategies, researchers can accelerate the discovery of next-generation SERMs with tailored biological activities. nih.gov

Future Directions and Research Perspectives

Development of Next-Generation Raloxifene (B1678788) Monomethyl Ether Analogues with Enhanced Selectivity

The quest for more refined Selective Estrogen Receptor Modulators (SERMs) continues to drive pharmaceutical research, with a significant focus on developing next-generation analogues of compounds like Raloxifene 4-Monomethyl Ether. The primary objective is to enhance tissue selectivity, thereby maximizing therapeutic benefits while minimizing adverse effects. nih.govwjpps.com Research efforts are largely centered on modifying the core benzothiophene (B83047) structure of raloxifene and its derivatives. nih.govnih.gov

Scientists are exploring alterations at various positions of the raloxifene molecule to fine-tune its interaction with estrogen receptors (ERα and ERβ). nih.govmdpi.com For instance, studies have investigated how modifications to the C6 functionality of the benzothiophene core can modulate biological activity, aiming to reduce hormonal side effects while preserving positive outcomes on bone strength. nih.gov Over 90% of the synthesized variants of raloxifene have involved substitutions at the C6 position, indicating its critical role in receptor binding and activity. nih.gov

Another promising strategy involves creating conformationally restricted analogues. By limiting the flexibility of the molecule, researchers aim to lock it into a shape that preferentially binds to the estrogen receptor in a specific, desired conformation, thereby enhancing selectivity. nih.govnih.govacs.org The synthesis of such analogues has been a subject of considerable research, with molecular modeling studies guiding the design of potentially superior candidates. nih.govacs.org The ultimate goal is to create SERMs that can be precisely tailored for specific therapeutic applications, such as treating breast cancer or osteoporosis, with an improved safety profile. nih.govwjpps.com

Exploration of Alternative Therapeutic Applications for ER Antagonists and SERMs

The tissue-selective nature of ER antagonists and SERMs like raloxifene opens up a wide array of potential therapeutic applications beyond their established use in osteoporosis and breast cancer. nih.govnumberanalytics.comswolverine.comwikipedia.org Researchers are actively investigating their utility in a variety of other estrogen-linked conditions.

Neuroprotection: There is a growing body of evidence suggesting that SERMs could be valuable therapeutic agents for the brain. nih.gov Some SERMs have been shown to trigger neuroprotective mechanisms and reduce neural damage in experimental models of neurodegenerative diseases, brain inflammation, and cognitive impairment. nih.govnih.govmdpi.com The development of "NeuroSERMs," which are designed to preferentially target the nervous system without feminizing effects, is a promising area of research. nih.govresearchgate.net Raloxifene, in particular, has been shown to protect neurons, prevent glial activation, and ameliorate myelin damage in various brain injury models. mdpi.com

Other Potential Applications: The therapeutic potential of SERMs extends to other conditions as well. Early research suggests possible applications in treating endometriosis and uterine fibroids by acting as antagonists in uterine tissue. swolverine.com Furthermore, their use in combination with conjugated estrogens is being explored for managing menopausal symptoms, offering the benefits of estrogen while protecting the endometrium. wikipedia.org

SERMEstablished UseExploratory Therapeutic AreaObserved Effect in Exploratory Area
RaloxifeneOsteoporosis, Breast Cancer Prevention. nih.govNeuroprotectionReduces neural damage in experimental models. nih.govmdpi.com
TamoxifenBreast Cancer Treatment/Prevention. dovepress.comNeuroprotectionPrevents excitotoxic neuronal death in animal models. bioscientifica.com
Bazedoxifene (B195308)Osteoporosis. tandfonline.comNeuroprotectionProtects hippocampal neurons from excitotoxicity. bioscientifica.com
LasofoxifeneOsteoporosis. tandfonline.comCardiovascular DiseaseReduced risk of coronary heart disease events and stroke in one trial. tandfonline.com
Arzoxifene(Investigational) Breast Cancer. aacrjournals.orgChemopreventionStudied for ER-independent chemopreventive mechanisms. aacrjournals.org

Advanced Methodologies for Understanding Complex Molecular Interactions

To design better SERMs, a deep understanding of their molecular interactions with estrogen receptors is essential. Researchers are employing sophisticated methodologies to elucidate these complex relationships.

Cryogenic Electron Microscopy (Cryo-EM): This powerful technique allows for the high-resolution visualization of biological macromolecules in their near-native state. Cryo-EM has been instrumental in determining the structure of the ER bound to various ligands, including coactivator complexes on DNA. nih.gov These structural snapshots provide crucial insights into how SERMs induce specific conformational changes in the receptor, which dictates the downstream biological response. bioscientifica.com

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the ligand-receptor complex, complementing the static pictures provided by crystallography and cryo-EM. nih.govnsf.govbiorxiv.org These computational methods model the movement of atoms over time, revealing fluctuations in the receptor's structure upon binding to different ligands like agonists or antagonists. nsf.govbiorxiv.org Studies have shown that antagonist-bound ER complexes exhibit more significant structural fluctuations, particularly in key regions like Helix 12, which is critical for co-regulator binding. nsf.govbiorxiv.org By calculating interactive energies and analyzing these dynamic changes, researchers can better understand the mechanisms behind a ligand's specific activity profile (agonist vs. antagonist). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: 4D-QSAR analysis is another computational tool used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By applying this method to raloxifene analogues, scientists can build models that predict the potency of new compounds and highlight which structural features are most important for activity, thereby guiding the design of novel SERMs. mdpi.com

MethodologyType of Information ProvidedApplication to SERM Research
Cryo-Electron Microscopy (Cryo-EM)High-resolution 3D structure of protein complexes. nih.govVisualizing the static conformation of the ER when bound to different SERMs and co-regulators. nih.gov
Molecular Dynamics (MD) SimulationsDynamic fluctuations and stability of protein-ligand complexes over time. nsf.govbiorxiv.orgUnderstanding how SERM binding affects receptor flexibility and conformation, influencing its function. nih.govbiorxiv.org
4D-QSARCorrelation between the 3D chemical structure and biological activity. mdpi.comPredicting the potency of new raloxifene analogues and guiding rational drug design. mdpi.com

Role of this compound in Understanding Raloxifene Metabolism and Impurity Impact on Therapeutic Efficacy

This compound is not only a synthetic precursor to raloxifene but also a potential impurity and metabolite, making its study critical for ensuring the quality, safety, and efficacy of the final drug product. nih.govsynthinkchemicals.com

Impurity Profiling and Control: Regulatory authorities mandate the identification and characterization of any impurity present at levels above 0.1% in an active pharmaceutical ingredient (API). nih.gov this compound, along with other related substances like Raloxifene 6-Monomethyl Ether and Raloxifene-N-Oxide, can arise during the synthesis or degradation of Raloxifene. synthinkchemicals.commdpi.comresearchgate.net The presence of these impurities can significantly impact the drug's quality and safety. nih.gov Therefore, developing sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for their detection and quantification. nih.govingentaconnect.comrasayanjournal.co.in These methods are essential for routine quality control and stability testing of raloxifene hydrochloride tablets. ingentaconnect.com For instance, certain excipients used in tablet formulation, such as povidone, have been found to contain peroxide impurities that can accelerate the degradation of raloxifene into its N-oxide form. researchgate.net

Compound NameRole/SignificanceAnalytical Detection Method
This compoundKey intermediate, potential impurity. nih.govsynthinkchemicals.comHPLC, LC-MS. nih.govingentaconnect.com
Raloxifene 6-Monomethyl EtherPotential impurity. synthinkchemicals.comHPLC, LC-MS. nih.govingentaconnect.com
Raloxifene-N-OxideOxidative degradation product. mdpi.comresearchgate.netHPLC, LC-MS. nih.govmdpi.com
Raloxifene DimerPotential impurity. mdpi.comHPLC, LC-MS. nih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.